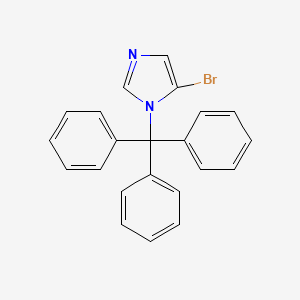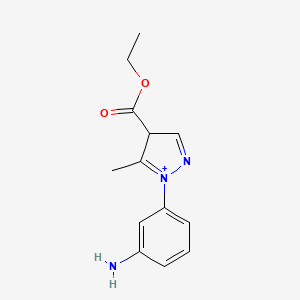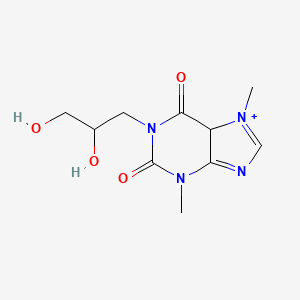
|A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
|A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a hydroxyimino group, an oxo group, and a pyridinylbenzenepropanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of |A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide typically involves multiple steps, starting with the preparation of the pyridinylbenzenepropanamide backbone. This can be achieved through the reaction of 3-pyridinecarboxylic acid with benzenepropanamide under specific conditions. The hydroxyimino group is then introduced via the reaction of the intermediate compound with hydroxylamine hydrochloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
|A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxo group can yield hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Applications De Recherche Scientifique
|A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of |A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxo group can participate in redox reactions, altering the redox state of cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Known for their biological activity and used in the synthesis of other derivatives.
Hydroxyimino derivatives of hollongdione: Modified at specific positions to obtain derivatives with unique properties.
Non-pyridinium oxime acetylcholinesterase reactivators: Explored for their potential to treat neurological manifestations induced by organophosphorus agents.
Uniqueness
|A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide stands out due to its unique combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C14H11N3O3 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(E)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19)/b13-12+ |
Clé InChI |
IOANWMZLHZTYNR-OUKQBFOZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C(=O)NC2=CN=CC=C2)\N=O)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)



